

Spectroscopic Profile of 1,3-Dichloro-6nitroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dichloro-6-nitroisoquinoline

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This technical guide provides a detailed overview of the spectroscopic data for **1,3-Dichloro-6-nitroisoquinoline**, a key intermediate in various synthetic applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound. While experimental data for this specific molecule is not readily available in public literature, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, adaptable experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,3-Dichloro-6- nitroisoquinoline**. These predictions are based on the analysis of structurally similar compounds and the known effects of chloro and nitro substituents on the isoquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1,3-Dichloro-6-nitroisoquinoline**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.30 - 8.45	S	-
H-5	8.60 - 8.75	d	8.5 - 9.5
H-7	8.40 - 8.55	dd	8.5 - 9.5, 2.0 - 2.5
H-8	9.20 - 9.35	d	2.0 - 2.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for **1,3-Dichloro-6-nitroisoquinoline**

Carbon	Predicted Chemical Shift (δ, ppm)	
C-1	152 - 154	
C-3	148 - 150	
C-4	122 - 124	
C-4a	128 - 130	
C-5	125 - 127	
C-6	147 - 149	
C-7	120 - 122	
C-8	132 - 134	
C-8a	145 - 147	

Solvent: CDCl $_3$, Reference: CDCl $_3$ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,3-Dichloro-6-nitroisoquinoline



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1590 - 1610	Medium to Strong	C=C Aromatic Ring Stretch
1510 - 1540	Strong	Asymmetric NO ₂ Stretch
1340 - 1360	Strong	Symmetric NO ₂ Stretch
1100 - 1200	Medium	C-N Stretch
800 - 850	Strong	C-H Out-of-plane Bending
700 - 800	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1,3-Dichloro-6-nitroisoquinoline

m/z	Predicted Relative Intensity (%)	Assignment
242/244/246	100 / 65 / 10	[M] ⁺ (Molecular Ion)
212/214/216	20 - 40	[M-NO] ⁺
196/198/200	30 - 50	[M-NO ₂] ⁺
161/163	40 - 60	[M-NO ₂ -Cl] ⁺
126	50 - 70	[M-NO2-2Cl]+

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are adapted from established procedures for similar heterocyclic compounds.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,3-Dichloro-6-nitroisoquinoline** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, centered at 8 ppm.
 - Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 1 second.
 - Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled sequence.
 - Use a spectral width of 250 ppm, centered at 125 ppm.
 - Employ a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
 - Collect 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of 1,3-Dichloro-6-nitroisoquinoline with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



- · Acquisition:
 - Record the spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Set the spectral resolution to 4 cm⁻¹.

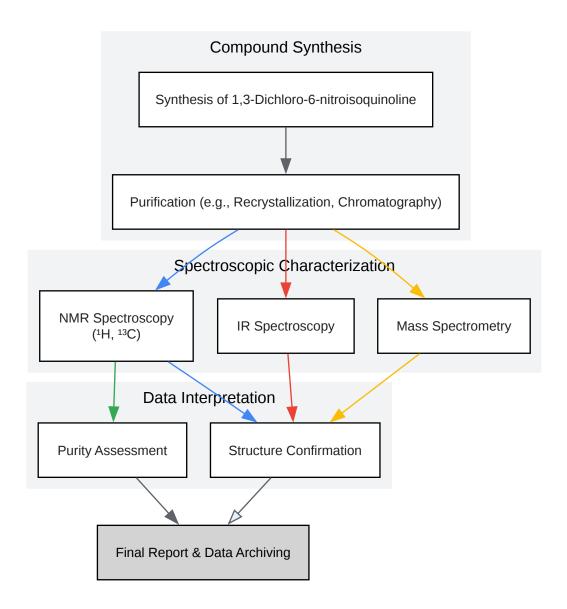
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Set the ionization energy to 70 eV.
 - Use a source temperature of 230 °C and a quadrupole analyzer temperature of 150 °C.
 - Scan a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like **1,3-Dichloro-6-nitroisoquinoline**.





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Caption: Workflow for Spectroscopic Analysis.

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